molecular formula C9H11N3O B054005 N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine CAS No. 122433-26-5

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine

Cat. No.: B054005
CAS No.: 122433-26-5
M. Wt: 177.2 g/mol
InChI Key: CHBCIFXFYJFXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine is a hydroxylamine derivative featuring a benzimidazole core substituted with a methyl group at the 1-position and a hydroxylamine moiety at the 2-methyl position.

Properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-5-3-2-4-7(8)11-9(12)6-10-13/h2-5,10,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBCIFXFYJFXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reductive amination of 1-methylbenzimidazole-2-carbaldehyde (1 ) with hydroxylamine represents a direct route to the target compound. This method adapts protocols from analogous benzimidazole reductive aminations.

Procedure :

  • 1-Methylbenzimidazole-2-carbaldehyde (1.5 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Hydroxylamine hydrochloride (1.8 mmol) and triethylamine (2.0 mmol) are added to neutralize HCl.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.25 mmol) is introduced at 20°C, and the mixture is stirred for 12 hours.

  • The reaction is quenched with aqueous NaHCO₃, extracted with dichloromethane, and purified via flash chromatography (SiO₂, 1–5% methanol in CH₂Cl₂).

Yield : 60–65% after purification.

Key Challenges :

  • Competing over-reduction to the primary amine.

  • Sensitivity of the hydroxylamine group to oxidation, necessitating inert conditions.

Nucleophilic Substitution of 2-Chloromethyl-1-Methylbenzimidazole

Synthesis of 2-Chloromethyl-1-Methylbenzimidazole

The intermediate 2-chloromethyl-1-methylbenzimidazole (2 ) is synthesized via condensation of o-phenylenediamine derivatives with chloroacetic acid under acidic conditions.

Procedure :

  • o-Phenylenediamine (10 mmol) and chloroacetic acid (12 mmol) are refluxed in 4N HCl for 6 hours.

  • The product is neutralized with NaHCO₃, extracted into ethyl acetate, and crystallized.

Substitution with Hydroxylamine

2-Chloromethyl-1-methylbenzimidazole undergoes nucleophilic displacement with hydroxylamine in polar aprotic solvents.

Procedure :

  • 2 (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) are dissolved in dimethylformamide (DMF).

  • Potassium carbonate (2.5 mmol) is added, and the mixture is refluxed for 24 hours.

  • The product is isolated via aqueous workup and recrystallized from ethanol.

Yield : 45–50%.

Key Challenges :

  • Competing hydrolysis of the chloromethyl group.

  • Limited solubility of hydroxylamine in DMF, requiring excess reagent.

Condensation of N-Methylhydroxylamine with Benzimidazole Aldehydes

Solvent-Free Grinding Method

Adapting eco-friendly protocols for nitrone synthesis, this method employs mechanochemical activation.

Procedure :

  • 1-Methylbenzimidazole-2-carbaldehyde (1.0 mmol) and N-methylhydroxylamine hydrochloride (1.2 mmol) are ground with Na₂CO₃-Na₂SO₄ (1:1 wt ratio) for 30 minutes.

  • The mixture is washed with cold water to remove salts, and the product is extracted into ethyl acetate.

Yield : 55–60%.

Key Challenges :

  • Formation of nitrone byproducts under basic conditions.

  • Scalability limitations due to manual grinding.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD) : δ 8.21 (s, 1H, imidazole-H), 7.72–7.68 (m, 2H, aromatic), 4.62 (s, 2H, CH₂), 3.85 (s, 3H, N-CH₃).

  • IR (KBr) : 3280 cm⁻¹ (N–O stretch), 1605 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >95% purity (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Reductive Amination60–65%12 hHigh selectivitySensitive to moisture
Nucleophilic Substitution45–50%24 hUses stable intermediateLow yield due to side reactions
Solvent-Free Condensation55–60%0.5 hEco-friendly, rapidManual grinding required

Challenges and Optimization Strategies

Stability of Hydroxylamine Moiety

The hydroxylamine group is prone to oxidation, necessitating additives like ascorbic acid during workup.

Byproduct Mitigation

  • Reductive Amination : Use of NaBH(OAc)₃ minimizes over-reduction compared to NaBH₄.

  • Condensation : Strict stoichiometric control of Na₂CO₃ prevents nitrone formation .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, and various substituted benzimidazole derivatives.

Scientific Research Applications

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains an N,O-bidentate directing group instead of a benzimidazole-hydroxylamine system.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
  • Applications : Demonstrated utility in metal-catalyzed C–H bond functionalization due to its directing group .

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

  • Structure : Features a benzodithiazine core with sulfonyl groups and a hydrazine substituent.
  • Synthesis : Derived from 6-chloro-7-methyl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine via substitution.
  • Applications : Used in heterocyclic chemistry for synthesizing bioactive molecules; IR and NMR data confirm stability of the hydrazine group .
  • Key Difference : Sulfur-containing heterocycle and hydrazine group differ chemically from hydroxylamine, affecting redox properties and metal coordination.

(1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine

  • Structure : Combines a dioxolane-protected diol, an imidazole ring, and a benzyl-hydroxylamine group.
  • Synthesis : Prepared via stereoselective methods, emphasizing chiral centers.
  • Applications : Explored in asymmetric synthesis and catalysis .
  • Key Difference : The imidazole ring (vs. benzimidazole) and dioxolane group alter solubility and steric effects.

N-((1H-Indol-2-yl)methyl)hydroxylamine (DX-01-17)

  • Structure : Substituted indole-hydroxylamine hybrid.
  • Synthesis : Produced via reductive amination or hydroxylamine coupling.
  • Applications : Investigated as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor for cancer therapy .
  • Key Difference : Indole’s electron-rich nature contrasts with benzimidazole’s coordination versatility.

Comparative Data Table

Compound Core Structure Functional Group Synthesis Method Key Application Reference
This compound Benzimidazole Hydroxylamine Coupling reactions Catalysis, Coordination
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-Bidentate Acylation C–H Functionalization
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine Benzodithiazine Hydrazine Substitution Heterocyclic synthesis
N-((1H-Indol-2-yl)methyl)hydroxylamine Indole Hydroxylamine Reductive amination IDO1 Inhibition
N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)hydroxylamine Benzotriazole Hydroxylamine Heterocyclic coupling Drug discovery (in silico)

Reactivity and Stability Insights

  • Hydroxylamine vs. Hydrazine : Hydroxylamine derivatives (e.g., target compound) are more nucleophilic but less thermally stable than hydrazines (e.g., compound in ), which can form stable diazonium salts .
  • Benzimidazole vs. Indole : Benzimidazole’s dual nitrogen atoms enhance metal coordination (e.g., in catalysis), whereas indole’s electron-rich system favors enzyme inhibition .

Biological Activity

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine is a compound with notable biological activity, particularly in the context of its interactions with various biochemical pathways. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available research findings.

This compound exhibits a unique structure that allows it to interact with specific biological targets. Its primary mechanism involves the modulation of cAMP-dependent protein kinases (cAK) , particularly influencing the B site of type II cAK. This interaction mimics the action of cyclic AMP, leading to significant downstream effects in cellular signaling pathways.

Key Mechanisms:

  • Activation of cAMP-dependent pathways : The compound activates cAMP-dependent protein kinases, which are crucial for various cellular functions including metabolism and insulin secretion.
  • Influence on insulin release : Research indicates that this compound enhances both basal and glucose-stimulated insulin secretion from pancreatic islets, suggesting a role in glucose homeostasis.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals high lipophilicity and metabolic stability. These properties contribute to its ability to maintain activity across different biological environments. The compound's stability allows for prolonged effects in laboratory settings, although further studies are needed to fully understand its behavior in vivo.

Biological Effects

The biological effects of this compound can be summarized as follows:

Effect Description
Insulin Secretion Stimulates insulin release from pancreatic islets, enhancing glucose metabolism.
Cell Signaling Modulation Alters phosphorylation patterns similar to known activators like prostaglandin E1.
Vasodilation Potential Mimics vasodilatory peptides by influencing myosin light chain phosphatase activity.

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the biological activity of this compound:

  • Insulin Release in Pancreatic Models :
    • In vitro studies showed that the compound significantly increased insulin release in rat pancreatic acini models, albeit less effectively than secretin.
  • Cellular Phosphorylation Patterns :
    • Experiments indicated that this compound induced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key substrate in cAMP signaling pathways.
  • Vasodilatory Effects :
    • The compound demonstrated an ability to decrease phosphorylation of MYPT1, suggesting enhanced activity of myosin light chain phosphatase and potential applications in treating vascular disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthesis pathways for N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine?

  • Methodology : The compound can be synthesized via the Phillips reaction, involving condensation of o-phenylenediamine derivatives with formic acid or its analogs. For example, reacting 2-(aminomethyl)-1-methylbenzimidazole with hydroxylamine derivatives under acidic conditions. Key steps include acylation and cyclization, with reagents like hydrazine hydrate and formaldehyde facilitating the formation of the hydroxylamine moiety .
  • Critical Parameters : Temperature (80–100°C), pH control (acidic conditions), and reaction time (6–12 hours) are critical for yield optimization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • FT-IR Spectroscopy : Identifies functional groups (e.g., N–O stretch of hydroxylamine at ~930 cm⁻¹, benzimidazole C=N at ~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.
  • NMR (¹H/¹³C) : Assigns protons (e.g., methyl group at δ 2.5–3.0 ppm) and carbons in the benzimidazole and hydroxylamine moieties .

Q. What are the stability considerations for handling and storing this compound?

  • Stability Profile :

  • pH Sensitivity : Degrades under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, forming byproducts like o-aminophenol.
  • Temperature : Store at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation.
  • Solubility : Stable in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous alcohols .

Advanced Research Questions

Q. How does this compound interact with hepatic microsomal enzymes?

  • Metabolic Pathways :

  • CYP Enzymes : Rat and rabbit hepatic microsomes metabolize hydroxylamine derivatives via CYP1A1/2 and CYP2E1, producing reductive metabolites (e.g., o-anisidine) and oxidative products (e.g., nitroso compounds). Enzyme induction with β-naphthoflavone (CYP1A) or ethanol (CYP2E1) increases metabolite formation .
  • Experimental Design : Incubate the compound with microsomes + NADPH, monitor metabolites via HPLC (retention time ~8–28 min).

Q. What computational approaches predict the biological activity of this compound?

  • In Silico Strategies :

  • Molecular Docking : Use proteins like 3G9k (PDB ID) to model interactions with benzimidazole-binding enzymes. Software: AutoDock Vina.
  • Drug-Likeness : Apply Lipinski’s Rule (logP < 5, MW < 500) and SwissADME for bioavailability prediction.
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., N-(4-chloro-2-methylphenyl)hydroxylamine) to identify substituent effects on activity .

Q. What are the redox properties of this compound, and how do they influence its reactivity?

  • Redox Behavior :

  • Oxidation : Forms nitroso intermediates under aerobic conditions (detected via cyclic voltammetry at +0.5 V vs. Ag/AgCl).
  • Reduction : Generates amine derivatives (e.g., 1-methylbenzimidazole) in the presence of NADPH-dependent reductases.
  • Experimental Validation : Use electrochemical cells or enzymatic assays to quantify redox potentials .

Key Research Gaps

  • Mechanistic Studies : Elucidate the compound’s interaction with DNA repair enzymes (e.g., PARP) using fluorescence polarization assays.
  • Toxicity Profiling : Assess genotoxicity via Ames test or comet assay, given structural similarities to carcinogenic hydroxylamines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.